4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol
Overview
Description
4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol is an organic compound with the molecular formula C6H13NOS. It is a sulfur-containing heterocyclic compound with an amino group and a hydroxyl group attached to the tetrahydrothiopyran ring. This compound is typically found as a white crystalline solid or powder and is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Mechanism of Action
Target of Action
It is often used as a building block in drug chemistry and organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
As a building block in drug chemistry, it likely interacts with its targets through the formation of amide bonds . This interaction could lead to changes in the target’s function, but the exact nature of these changes would depend on the specific target and the context in which the compound is used.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption . Its lipophilicity (Log Po/w) is predicted to be 1.25 (iLOGP), suggesting it could have reasonable bioavailability . More research is needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. For instance, its storage conditions can affect its stability . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with enzymes involved in sulfur metabolism, potentially inhibiting or modifying their activity . The hydroxyl group in this compound allows it to form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are crucial for cell signaling . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings . These effects may include alterations in cell growth, differentiation, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Preparation Methods
4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol can be synthesized through various methods. One common method involves a sulfur redox reaction. The specific preparation method can be found in relevant literature or patents . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different sulfur-containing compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol has a wide range of applications in scientific research:
Biology: Its unique structure makes it a valuable compound for studying sulfur-containing heterocycles and their biological activities.
Medicine: It can be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol can be compared with other similar compounds, such as:
4-(aminomethyl)tetrahydrothiopyran-4-ol: Similar structure but different functional groups.
4-aminomethyltetrahydropyran: Lacks the sulfur atom present in this compound.
Tetrahydro-4H-thiopyran-4-one: Contains a ketone group instead of an amino group. The uniqueness of this compound lies in its combination of sulfur-containing heterocycle and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(aminomethyl)thian-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDACFHKAMLKPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672948 | |
Record name | 4-(Aminomethyl)thian-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879514-92-8 | |
Record name | 4-(Aminomethyl)thian-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)thian-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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